BI 689648

Description

Structure

3D Structure

Propriétés

IUPAC Name |

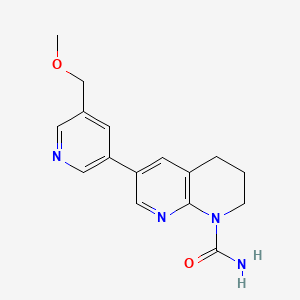

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFDCVNQDFICKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI 689648: A Technical Guide to its Mechanism of Action as a Highly Selective Aldosterone Synthase Inhibitor

This technical guide provides an in-depth overview of the mechanism of action of BI 689648, a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the compound's biochemical activity, preclinical evaluation, and the underlying signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the enzyme aldosterone synthase (CYP11B2).[1] This enzyme is a critical component of the renin-angiotensin-aldosterone system (RAAS) and is responsible for the terminal steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex.[1] Specifically, CYP11B2 catalyzes the conversion of 11-deoxycorticosterone to aldosterone through a series of hydroxylation and oxidation reactions. By inhibiting this enzyme, this compound effectively reduces the production of aldosterone.

The high selectivity of this compound for aldosterone synthase over the closely related enzyme cortisol synthase (CYP11B1), which is responsible for cortisol production, is a key feature of its pharmacological profile. This selectivity minimizes the risk of off-target effects related to cortisol deficiency. The discovery of highly selective aldosterone synthase inhibitors like this compound is a significant advancement in the development of therapies for conditions associated with excess aldosterone, such as certain forms of hypertension and cardiovascular disease.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound and comparator compounds from in vitro and in vivo preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds

| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity (CYP11B1 IC50 / CYP11B2 IC50) |

| This compound | 2 | 300 | 150-fold |

| FAD286 | 3 | 90 | 40-fold |

| LCI699 | 10 | 80 | 8-fold |

Data obtained from in vitro assays using cynomolgus monkey-based models.[1]

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Cynomolgus Monkeys

| Parameter | Value | Conditions |

| Peak Plasma Concentration (Cmax) | ~500 nM | Following a 5 mg/kg oral dose |

| In vivo Selectivity | >20-fold | Compared to FAD286 and LCI699 in an adrenocorticotropin-challenge model |

Data from in vivo studies in cynomolgus monkeys.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

In Vitro Aldosterone Synthase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Methodology:

-

Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys are used as the source of aldosterone synthase and cortisol synthase.

-

Assay Setup: The assay is performed in a 96-well plate format. A mixture of the concentrated adrenal homogenate and the appropriate substrate is added to dilutions of the test compound (this compound or comparator compounds).

-

Substrates:

-

For the aldosterone synthase assay, 11-deoxycorticosterone is used as the substrate.

-

For the cortisol synthase assay, 11-deoxycortisol is used as the substrate.

-

-

Incubation: The plates are incubated to allow the enzymatic reaction to proceed.

-

Quantification: The concentration of the product (aldosterone or cortisol) is measured using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of the test compound required to inhibit the enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.

In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy and selectivity of this compound in inhibiting aldosterone production.

Methodology:

-

Animal Model: Conscious, non-chaired male cynomolgus monkeys are used.

-

Dosing: Animals are administered this compound or a vehicle control orally. A range of doses is typically used to establish a dose-response relationship.

-

ACTH Challenge: At a specified time after drug administration, a maximal stimulus of adrenocorticotropin (ACTH) is administered to stimulate the adrenal production of aldosterone and cortisol. This is typically done within 15 minutes of the expected peak plasma concentration of the test compound.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points after the ACTH challenge.

-

Bioanalysis: Plasma concentrations of aldosterone, cortisol, and the test compound (this compound) are measured using a validated LC-MS/MS method.

-

Data Analysis: The in vivo effective concentration (EC) values for the inhibition of aldosterone and cortisol production are derived by curve-fitting the data. The selectivity is determined by comparing the potency of the compound in inhibiting aldosterone versus cortisol production.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.

References

BI 689648: A Technical Whitepaper on the Highly Selective Aldosterone Synthase (CYP11B2) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excess aldosterone is a key driver in the pathophysiology of numerous cardiovascular and renal diseases, including resistant hypertension and heart failure. While mineralocorticoid receptor antagonists (MRAs) are effective, they are associated with side effects that limit their use. Direct inhibition of aldosterone synthase (CYP11B2), the terminal enzyme in aldosterone biosynthesis, represents a more targeted therapeutic strategy. The primary challenge in this approach has been achieving selectivity over the highly homologous enzyme cortisol synthase (CYP11B1), inhibition of which can lead to adrenal insufficiency. This document provides a comprehensive technical overview of BI 689648, a novel, potent, and highly selective competitive inhibitor of CYP11B2, based on extensive preclinical evaluation.

Introduction: The Need for Selective Aldosterone Synthase Inhibition

The mineralocorticoid aldosterone plays a crucial role in regulating blood pressure and electrolyte balance through its actions on the mineralocorticoid receptor in the kidney. However, chronically elevated aldosterone levels contribute to vascular remodeling, tissue fibrosis, inflammation, and insulin resistance, exacerbating cardiometabolic diseases.[1]

The development of aldosterone synthase inhibitors (ASIs) has been hampered by the 93% amino acid sequence identity between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).[1][2] Earlier-generation ASIs, such as FAD286 and LCI699, failed to demonstrate adequate selectivity in clinical settings, leading to dose-limiting suppression of cortisol, a hormone essential for the stress response.[2][3] this compound was developed to overcome this limitation, offering a significant selectivity margin for CYP11B2 over CYP11B1, thereby promising a safer therapeutic window.

Mechanism of Action

This compound is a competitive inhibitor of the cytochrome P450 enzyme aldosterone synthase (CYP11B2). This enzyme is located in the zona glomerulosa of the adrenal glands and is responsible for the final and rate-limiting steps in aldosterone biosynthesis: the conversion of 11-deoxycorticosterone to corticosterone, then to 18-hydroxycorticosterone, and finally to aldosterone. By selectively blocking CYP11B2, this compound directly reduces the production of aldosterone. Its high selectivity minimizes the inhibition of CYP11B1, which is located in the zona fasciculata and catalyzes the final step of cortisol synthesis (conversion of 11-deoxycortisol to cortisol).[4] This selective mechanism is designed to lower pathologic aldosterone levels without impairing the critical cortisol stress response.

Preclinical Data

This compound has been extensively profiled in preclinical models, demonstrating superior potency and selectivity compared to earlier ASIs.

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed using a cynomolgus monkey adrenal homogenate (CAH) assay, which serves as a physiologically relevant model for the human enzymes.[4]

Table 1: In Vitro Inhibitory Potency (IC50) and Selectivity

| Compound | CYP11B2 (Aldosterone Synthase) IC50 [nM] | CYP11B1 (Cortisol Synthase) IC50 [nM] | Selectivity Factor (CYP11B1 IC50 / CYP11B2 IC50) |

|---|---|---|---|

| This compound | 2.1 [3] | 310 [5] | ~149 [3][5] |

| FAD286 | 2.5[3] | 94[5] | ~38[3][5] |

| LCI699 | 10[2] | 80[2] | ~8[2][3] |

As shown in Table 1, this compound is a potent inhibitor of CYP11B2 with an IC50 of 2.1 nM.[3] Crucially, it exhibits a selectivity factor of approximately 149-fold over CYP11B1, which is about 4-fold more selective than FAD286 and nearly 19-fold more selective than LCI699.[3][5]

In Vivo Efficacy and Pharmacokinetics

The in vivo profile of this compound was evaluated in conscious cynomolgus monkeys using an adrenocorticotropin (ACTH) challenge model.

Table 2: Pharmacokinetic and In Vivo Selectivity Profile in Cynomolgus Monkeys

| Parameter | Value | Reference |

|---|---|---|

| Oral Dose | 5 mg/kg | [1][2] |

| Peak Plasma Concentration (Cmax) | ~500 nM | [1][2] |

| Time to Peak (Tmax) | 0.3 hours | [3] |

| In Vivo Selectivity vs. FAD286/LCI699 | >20-fold more selective | [2][3] |

| Therapeutic Index (EC75 Aldo / EC10 Cortisol) | ~400-fold | |

Following a 5 mg/kg oral dose, this compound achieved a peak plasma concentration of approximately 500 nM.[1][2] In the ACTH challenge model, this compound demonstrated over 20-fold greater selectivity for inhibiting aldosterone versus cortisol production compared to FAD286 and LCI699.[2][3] When applying a more stringent therapeutic index (TI) — defined as the plasma concentration required for 75% aldosterone inhibition versus 10% cortisol inhibition — this compound maintained a substantial selectivity of approximately 400-fold. Consistent with its mechanism, this compound treatment led to an increase in the aldosterone precursor 11-deoxycorticosterone (DOC), but only at plasma concentrations far exceeding those required for near-complete aldosterone inhibition.[5]

Experimental Protocols

In Vitro: Cynomolgus Adrenal Homogenate (CAH) Assay

This assay provides a physiologically relevant ex vivo environment to assess enzyme inhibition.

Methodology:

-

Tissue Preparation: Adrenal glands from cynomolgus monkeys are homogenized to create a preparation containing active CYP11B1 and CYP11B2 enzymes in their native environment.[4]

-

Assay Setup: The homogenate is dispensed into a 96-well plate.

-

Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a specific substrate: corticosterone for the CYP11B2 assay or 11-deoxycortisol for the CYP11B1 assay.[5]

-

Incubation: The plate is incubated to allow the enzymatic conversion to proceed.

-

Analysis: The reaction is quenched, and the concentration of the product (aldosterone or cortisol) is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The concentration of inhibitor required to reduce enzyme activity by 50% (IC50) is calculated from the dose-response curve.

In Vivo: ACTH Challenge Model in Cynomolgus Monkeys

This model assesses the in vivo efficacy and selectivity of ASIs by stimulating the entire hypothalamic-pituitary-adrenal axis.

Methodology:

-

Animal Acclimation: Healthy, conscious, non-chaired cynomolgus monkeys are used for the study. Animals are allowed a washout period of at least two weeks between studies.[5]

-

Compound Administration: Monkeys are randomized into groups and receive a single oral gavage of either vehicle or this compound at doses ranging from 0.003 to 10 mg/kg.[3]

-

ACTH Challenge: At a specified time post-dose (e.g., 1 hour), a synthetic ACTH analogue (e.g., Synacthen) is administered via intramuscular injection to stimulate adrenal steroid production.[3][6]

-

Blood Sampling: Blood samples are collected at baseline (pre-dose) and at specific time points after the ACTH challenge (e.g., 15 minutes post-challenge).[3]

-

Bioanalysis: Plasma is analyzed for concentrations of aldosterone, cortisol, their precursors, and the test compound using LC-MS/MS.

-

Data Analysis: In vivo effective concentration (EC) values for aldosterone and cortisol inhibition are derived by fitting the plasma drug concentration to the hormonal response data.

Clinical Development Status

Based on the available scientific literature, this compound is a preclinical candidate that has demonstrated a highly promising profile in non-human primate models.[1] To date, no clinical trial data for this compound in humans has been published. The successful demonstration of selective aldosterone suppression in humans with other novel ASIs suggests a viable clinical path for compounds with this mechanism of action.[6]

Conclusion

This compound is a novel, orally active aldosterone synthase inhibitor with exceptional potency and, most importantly, a high degree of selectivity for CYP11B2 over CYP11B1. Preclinical studies in physiologically relevant non-human primate models have confirmed that its superior in vitro selectivity translates into a wide in vivo therapeutic window, allowing for robust suppression of aldosterone without significantly affecting cortisol production. These characteristics position this compound as a promising candidate for the treatment of diseases driven by excess aldosterone, potentially overcoming the critical safety limitations of previous agents in its class.

References

- 1. researchgate.net [researchgate.net]

- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2) - PMC [pmc.ncbi.nlm.nih.gov]

BI 689648: A Technical Overview of a Highly Selective Aldosterone Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of BI 689648, a novel and highly selective aldosterone synthase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular or metabolic disease research.

Core Chemical and Physical Properties

This compound is a non-steroidal small molecule inhibitor of aldosterone synthase. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 6-(5-(methoxymethyl)pyridin-3-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide[1] |

| CAS Number | 1633009-87-6 |

| Molecular Formula | C₁₆H₁₈N₄O₂[1] |

| Molecular Weight | 298.34 g/mol [2] |

| Canonical SMILES | O=C(N1CCCC2=C1N=CC(C3=CC(COC)=CN=C3)=C2)N[3] |

| Solubility | Soluble in DMSO |

Mechanism of Action: Selective Inhibition of Aldosterone Synthase

This compound functions as a potent and highly selective inhibitor of aldosterone synthase (AS), the enzyme responsible for the final and rate-limiting step in aldosterone biosynthesis. Aldosterone synthase, also known as CYP11B2, is a mitochondrial cytochrome P450 enzyme that converts 11-deoxycorticosterone to aldosterone.[4] Due to the high sequence homology (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1), developing selective inhibitors has been a significant challenge.[4][5] Non-selective inhibition can lead to off-target effects by disrupting cortisol production.[4]

This compound demonstrates remarkable selectivity for aldosterone synthase over cortisol synthase, a critical attribute for a therapeutic candidate. This selectivity minimizes the risk of interfering with the hypothalamic-pituitary-adrenal (HPA) axis and cortisol-mediated physiological processes.

Aldosterone Synthesis Signaling Pathway and Inhibition by this compound

The production of aldosterone in the zona glomerulosa of the adrenal cortex is primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. Angiotensin II, the main effector of the RAAS, binds to its receptor on adrenal cells, initiating a signaling cascade that upregulates the expression and activity of aldosterone synthase.[6][7] Adrenocorticotropic hormone (ACTH) can also stimulate aldosterone production, though it is the primary regulator of cortisol synthesis in the zona fasciculata.[8] this compound exerts its effect by directly inhibiting the enzymatic activity of aldosterone synthase, thereby blocking the synthesis of aldosterone.

In Vitro Efficacy and Selectivity

The inhibitory potency and selectivity of this compound were evaluated in vitro and compared with other aldosterone synthase inhibitors.

| Compound | Aldosterone Synthase (CYP11B2) IC₅₀ (nM) | Cortisol Synthase (CYP11B1) IC₅₀ (nM) | Selectivity (CYP11B1/CYP11B2) |

| This compound | 2.1[6] | 310[6] | 149-fold[6] |

| FAD286 | 2.5[6] | 94[6] | 38-fold[6] |

| LCI699 | 10[5] | 80[5] | 8-fold[5] |

Experimental Protocol: In Vitro Enzyme Inhibition Assay

The in vitro inhibitory activity of this compound was determined using an assay with homogenized adrenal glands.[2]

Methodology:

-

Preparation of Adrenal Gland Homogenate: Adrenal glands are homogenized to release the mitochondrial enzymes, including aldosterone synthase and cortisol synthase.

-

Compound Dilution: this compound and other test compounds are prepared in a series of dilutions.

-

Enzyme Reaction: The assay is conducted in a 96-well plate format. A mixture of the concentrated adrenal gland homogenate and a suitable substrate (e.g., 11-deoxycorticosterone for aldosterone synthase) is added to the wells containing the compound dilutions.[2]

-

Incubation: The plates are incubated to allow the enzymatic reaction to proceed.

-

Quantification: The product of the enzymatic reaction (e.g., aldosterone) is quantified, typically using a sensitive analytical method like LC-MS/MS.

-

Data Analysis: The concentration of the product is measured for each compound concentration. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2]

In Vivo Pharmacokinetics and Pharmacodynamics

The in vivo properties of this compound were assessed in cynomolgus monkeys, a relevant preclinical model for human studies.

| Parameter | Value |

| Animal Model | Cynomolgus Monkey |

| Dose (Oral) | 5 mg/kg[5] |

| Peak Plasma Concentration (Cₘₐₓ) | ~500 nM[5][9] |

Experimental Protocol: In Vivo ACTH-Challenge Model

An adrenocorticotropin (ACTH)-challenge model was utilized to evaluate the in vivo efficacy and selectivity of this compound.[5][9]

Methodology:

-

Animal Acclimation and Dosing: Conscious, non-chaired cynomolgus monkeys are administered an oral dose of this compound or a vehicle control.[2]

-

ACTH Challenge: To stimulate the adrenal production of aldosterone and cortisol, a maximal dose of ACTH is administered.[2]

-

Blood Sampling: Blood samples are collected shortly after the ACTH challenge (typically within 15 minutes) to measure the peak concentrations of aldosterone, cortisol, and the test compound.[2]

-

Hormone Analysis: Plasma concentrations of aldosterone and cortisol are determined using appropriate analytical methods.

-

Pharmacodynamic Analysis: The in vivo effective concentrations (EC) for the inhibition of aldosterone and cortisol production are derived by curve-fitting the data from multiple studies.[2] The selectivity of the compound is assessed by comparing its effect on aldosterone versus cortisol levels.

Conclusion

This compound is a potent inhibitor of aldosterone synthase with a high degree of selectivity over cortisol synthase. Its favorable in vitro and in vivo profiles in preclinical models suggest its potential as a therapeutic agent for diseases associated with excess aldosterone, such as resistant hypertension and heart failure. The high selectivity of this compound represents a significant advancement in the development of aldosterone synthase inhibitors, potentially offering a safer alternative to less selective compounds and mineralocorticoid receptor antagonists. Further clinical investigation is warranted to establish its efficacy and safety in human subjects.

References

- 1. medkoo.com [medkoo.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Prediction of pharmacokinetic/pharmacodynamic properties of aldosterone synthase inhibitors at drug discovery stage using an artificial intelligence-physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Aldosterone biosynthesis, regulation, and classical mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]

- 9. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of BI 689648: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of BI 689648, a highly selective inhibitor of aldosterone synthase. The information is compiled from publicly available research, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Core Data Presentation

The in vitro potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC50) against its target enzyme, aldosterone synthase (CYP11B2), and its primary off-target enzyme, cortisol synthase (CYP11B1). The selectivity of the compound is a key feature, demonstrated by the significant difference in its potency against these two highly homologous enzymes.[1]

| Parameter | This compound | FAD286 | LCI699 |

| Aldosterone Synthase (CYP11B2) IC50 | 2 nM[1] | 3 nM[1] | 10 nM[1] |

| Cortisol Synthase (CYP11B1) IC50 | 300 nM[1] | 90 nM[1] | 80 nM[1] |

| Selectivity (CYP11B1 IC50 / CYP11B2 IC50) | 150-fold[1] | 30-fold[1] | 8-fold[1] |

Note: Data for FAD286 and LCI699 are provided for comparison as they are other well-characterized aldosterone synthase inhibitors.

Information regarding the inhibition constant (Ki) for this compound was not available in the reviewed public literature.

Experimental Protocols

The in vitro potency data for this compound was primarily generated using a Cynomolgus Monkey Adrenal Homogenate (CAH) Assay .[2] This assay provides a physiologically relevant environment for assessing the inhibition of both aldosterone synthase and cortisol synthase.

Cynomolgus Monkey Adrenal Homogenate (CAH) Assay

Objective: To determine the IC50 values of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) using a homogenate of cynomolgus monkey adrenal glands as the enzyme source.

Methodology Overview:

-

Preparation of Adrenal Homogenate: Adrenal glands from cynomolgus monkeys are homogenized to create a crude cell lysate containing the mitochondrial enzymes CYP11B1 and CYP11B2.[2]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[3][4]

-

Reaction Mixture: Each well contains the adrenal homogenate, a specific substrate, and varying concentrations of the inhibitor (e.g., this compound).

-

For the CYP11B2 (aldosterone synthase) assay , the substrate used is corticosterone.

-

For the CYP11B1 (cortisol synthase) assay , the substrate used is 11-deoxycortisol.[2]

-

-

Incubation: The reaction plates are incubated to allow the enzymatic conversion of the substrate to the product. Specific incubation times and temperatures are optimized for linear product formation.

-

Reaction Termination and Product Quantification: The enzymatic reaction is stopped, and the concentration of the product (aldosterone or cortisol) is quantified. The preferred method for quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity for steroid hormones.

-

Data Analysis: The product concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable nonlinear regression model.

Below is a generalized workflow for this type of assay.

Signaling Pathway

This compound targets a key enzymatic step in the steroidogenesis pathway, specifically the final steps in the synthesis of aldosterone. This pathway occurs primarily in the adrenal glands. The diagram below illustrates the synthesis of aldosterone and cortisol from their common precursor, cholesterol, highlighting the enzymes targeted by this compound.

References

- 1. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

A Deep Dive into the Selectivity of BI 689648: A Next-Generation Aldosterone Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the remarkable selectivity of BI 689648, a potent and highly specific inhibitor of aldosterone synthase (CYP11B2), for its intended target over the closely related 11β-hydroxylase (CYP11B1). Understanding this selectivity is paramount for the development of safer and more effective therapies for cardiovascular and renal diseases driven by excess aldosterone. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies for assessing selectivity, and visual representations of the relevant biochemical pathways.

The Critical Challenge of Selectivity: CYP11B2 vs. CYP11B1

Aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) are two key enzymes in the adrenal steroidogenesis pathway. While CYP11B2 is the terminal enzyme in aldosterone production, CYP11B1 is essential for cortisol synthesis. These two enzymes share a high degree of sequence homology (approximately 93%), making the development of selective inhibitors a significant challenge.[1][2] Non-selective inhibition can lead to adrenal insufficiency due to the suppression of cortisol, a hormone vital for numerous physiological functions, including stress response and metabolism.[3]

This compound has emerged as a promising drug candidate due to its exceptional selectivity for CYP11B2, offering the potential to reduce aldosterone levels without significantly impacting cortisol production.[1][2]

Quantitative Assessment of this compound Selectivity

The selectivity of an inhibitor is quantified by comparing its inhibitory potency against the target enzyme (CYP11B2) versus a closely related off-target enzyme (CYP11B1). This is typically expressed as a selectivity ratio, calculated from the half-maximal inhibitory concentrations (IC50).

| Compound | CYP11B2 (AS) IC50 (nM) | CYP11B1 (CS) IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) |

| This compound | 2.0 [2] | 300 [2] | 150-fold [1][2] |

| FAD286 | 3.0[2] | 90[2] | 30-fold[2] |

| LCI699 | 10[2] | 80[2] | 8-fold[2] |

AS: Aldosterone Synthase; CS: Cortisol Synthase

As the data clearly indicates, this compound demonstrates a significantly higher selectivity for CYP11B2 compared to other known inhibitors like FAD286 and LCI699.[1][2]

Experimental Protocols for Determining In Vitro Selectivity

The following provides a detailed methodology for assessing the in vitro inhibitory activity of compounds against CYP11B1 and CYP11B2, based on established protocols.

Enzyme Source Preparation

-

Recombinant Enzymes: Human CYP11B1 and CYP11B2 enzymes can be expressed in suitable host cells, such as V79 Chinese hamster lung cells.

-

Adrenal Gland Homogenates: Cynomolgus monkey or human adrenal glands can be used as a source of native enzymes.[3] The tissue is homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors) to create a crude enzyme preparation.

In Vitro Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 values of an inhibitor.

Materials:

-

Enzyme preparation (recombinant or homogenate)

-

Substrate:

-

For CYP11B2: 11-Deoxycorticosterone (DOC)

-

For CYP11B1: 11-Deoxycortisol

-

-

Test inhibitor (e.g., this compound) at various concentrations

-

Cofactor: NADPH

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Reaction Mixture Preparation: In each well of the microtiter plate, add the incubation buffer, enzyme preparation, and the test inhibitor at the desired final concentrations.

-

Pre-incubation: Pre-incubate the reaction mixture for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Product Analysis: Centrifuge the plates to pellet any precipitated protein. Analyze the supernatant for the formation of the respective products (corticosterone for CYP11B2 and cortisol for CYP11B1) using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for determining in vitro enzyme inhibition.

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the steroidogenesis pathways for aldosterone and cortisol, highlighting the specific enzymatic steps catalyzed by CYP11B2 and CYP11B1 and the point of inhibition by selective inhibitors like this compound.

Aldosterone Synthesis Pathway

Caption: Aldosterone synthesis pathway and inhibition point.

Cortisol Synthesis Pathway

Caption: Cortisol synthesis pathway with minimal inhibition.

Conclusion

This compound stands out as a highly selective inhibitor of aldosterone synthase (CYP11B2) with a 150-fold greater potency for CYP11B2 over CYP11B1.[1][2] This remarkable selectivity, as demonstrated by in vitro assays, is a critical attribute that minimizes the risk of disrupting the essential cortisol synthesis pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer valuable resources for researchers in the field of cardiovascular and renal drug discovery. The superior selectivity profile of this compound positions it as a promising therapeutic agent for the treatment of conditions associated with elevated aldosterone levels, potentially offering a safer alternative to less selective inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

BI 689648: A Technical Guide for Cardiometabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI 689648, a novel and highly selective aldosterone synthase inhibitor, for its application in cardiometabolic disease research. This document outlines its mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to this compound

This compound is a potent and highly selective inhibitor of aldosterone synthase (AS), the key enzyme responsible for the final steps of aldosterone biosynthesis.[1][2] In the context of cardiometabolic diseases, excessive aldosterone production is a significant driver of pathology, contributing to hypertension, vascular remodeling, and tissue fibrosis.[1][3] By directly inhibiting aldosterone production, this compound offers a targeted therapeutic strategy to mitigate the detrimental effects of hyperaldosteronism. Its high selectivity for aldosterone synthase over the structurally similar cortisol synthase (CS) is a critical feature, suggesting a lower potential for off-target effects on cortisol levels, a challenge faced by earlier generations of aldosterone synthase inhibitors.[1][2]

Mechanism of Action

This compound exerts its pharmacological effect by selectively binding to and inhibiting the enzymatic activity of aldosterone synthase (cytochrome P450 11B2, CYP11B2). This enzyme is located in the zona glomerulosa of the adrenal cortex and catalyzes the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the circulating levels of aldosterone. This targeted inhibition is central to its potential in treating cardiometabolic diseases where aldosterone is a key pathogenic mediator.

Quantitative Data

The preclinical data for this compound highlights its potency and selectivity, particularly in comparison to other aldosterone synthase inhibitors.

Table 1: In Vitro Inhibitory Activity of Aldosterone Synthase Inhibitors

| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2 | 300 | 150-fold |

| FAD286 | 3 | 90 | 40-fold |

| LCI699 | 10 | 80 | 8-fold |

Data sourced from studies in cynomolgus monkey-based models.[1][2][4]

Table 2: In Vivo Pharmacokinetics of this compound in Cynomolgus Monkeys

| Dose (Oral) | Peak Plasma Concentration (Cmax) |

| 5 mg/kg | ~500 nM |

This plasma concentration is well above the IC50 for aldosterone synthase, suggesting sufficient target engagement in vivo.[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and other aldosterone synthase inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a compound against aldosterone synthase and cortisol synthase.

Methodology:

-

Enzyme Source: Recombinant human aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) are expressed in a suitable host system (e.g., E. coli, insect cells) and purified.

-

Substrate: A suitable substrate for the enzymatic reaction is used, such as 11-deoxycorticosterone for aldosterone synthase or 11-deoxycortisol for cortisol synthase.

-

Assay Buffer: A buffer solution containing co-factors necessary for enzyme activity (e.g., NADPH) is prepared.

-

Incubation: The recombinant enzyme, substrate, and varying concentrations of the test compound (like this compound) are incubated together at a controlled temperature (typically 37°C).

-

Reaction Termination: The enzymatic reaction is stopped after a defined period by adding a quenching solution (e.g., a strong acid or organic solvent).

-

Product Quantification: The amount of product formed (aldosterone or cortisol) is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

In Vivo Adrenocorticotropin (ACTH) Challenge Model in Cynomolgus Monkeys

Objective: To assess the in vivo selectivity of an aldosterone synthase inhibitor.

Methodology:

-

Animal Model: Male cynomolgus monkeys are used due to the high homology of their aldosterone and cortisol synthesis pathways to humans.

-

Acclimatization: Animals are acclimated to the experimental conditions to minimize stress-related hormonal fluctuations.

-

Compound Administration: this compound or a vehicle control is administered orally at a specified dose (e.g., 5 mg/kg).

-

ACTH Challenge: At the time of expected peak plasma concentration of the test compound, a synthetic ACTH analogue (e.g., Synacthen or Cortrosyn) is administered intramuscularly to stimulate both aldosterone and cortisol production.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge.

-

Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using LC-MS.

-

Data Analysis: The extent of inhibition of ACTH-stimulated aldosterone production is compared to the effect on cortisol production to determine the in vivo selectivity. For this compound, it was found to be >20-fold more selective compared to FAD286 and LCI699 in this model.[1][2][5]

Signaling Pathways and Visualizations

This compound's therapeutic potential stems from its ability to modulate the signaling pathways downstream of aldosterone.

Aldosterone Synthesis Pathway and Inhibition by this compound

Excess aldosterone is a key driver of cardiometabolic disease. The following diagram illustrates the final steps in aldosterone synthesis and the point of intervention for this compound.

Caption: Aldosterone synthesis pathway and this compound inhibition.

Aldosterone-Mediated Pathological Signaling in Cardiomyocytes and Vascular Smooth Muscle Cells

Upon binding to the mineralocorticoid receptor (MR), aldosterone initiates a cascade of signaling events that contribute to cardiac fibrosis and vascular remodeling.

Caption: Aldosterone's downstream signaling in cardiometabolic disease.

Experimental Workflow for Preclinical Evaluation of an Aldosterone Synthase Inhibitor

The development and validation of a novel aldosterone synthase inhibitor like this compound follows a structured preclinical workflow.

Caption: Preclinical evaluation workflow for an aldosterone synthase inhibitor.

Conclusion

This compound represents a promising therapeutic candidate for cardiometabolic diseases due to its potent and highly selective inhibition of aldosterone synthase. The data presented in this guide underscores its potential to mitigate the deleterious effects of excess aldosterone. Further research utilizing the outlined experimental protocols will be crucial in fully elucidating its clinical utility in conditions such as resistant hypertension, heart failure, and chronic kidney disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Aldosterone on the Failing Myocardium: Insights from Mitochondria and Adrenergic Receptors Signaling and Function [mdpi.com]

The Role of BI 689648 in Aldosterone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excess aldosterone is a key driver in the pathophysiology of various cardiometabolic diseases, contributing to vascular remodeling and tissue fibrosis. Direct inhibition of aldosterone synthase (AS), the enzyme responsible for the final step of aldosterone synthesis, presents a promising therapeutic alternative to mineralocorticoid receptor (MR) antagonists. However, the development of selective AS inhibitors has been hampered by the high sequence homology between aldosterone synthase (coded by the CYP11B2 gene) and cortisol synthase (coded by the CYP11B1 gene). Off-target inhibition of cortisol synthesis can lead to significant adverse effects. This technical guide details the preclinical profile of BI 689648, a novel and highly selective aldosterone synthase inhibitor, highlighting its potential for greater clinical success in cardiometabolic diseases.

Introduction: The Challenge of Aldosterone Synthase Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1][2][3] Pathological activation of this system, leading to elevated aldosterone levels, is implicated in hypertension, heart failure, and chronic kidney disease. While MR antagonists are effective, they can lead to hyperkalemia and other side effects. Aldosterone synthase inhibitors (ASIs) offer a more direct approach by reducing aldosterone production.

Early ASIs, such as FAD286 and LCI699 (Osilodrostat), showed promise but were limited by their lack of selectivity for aldosterone synthase over cortisol synthase.[1] This is due to the 93% sequence identity shared between the two enzymes.[1][3] Inhibition of cortisol synthesis can disrupt the hypothalamic-pituitary-adrenal (HPA) axis, leading to a compensatory rise in adrenocorticotropic hormone (ACTH) and an accumulation of precursor steroids, some of which have mineralocorticoid activity, potentially negating the blood pressure-lowering effects.[4] this compound was developed to overcome this selectivity challenge.

This compound: Mechanism of Action

This compound is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2).[2] It directly binds to the active site of the enzyme, preventing the conversion of 11-deoxycorticosterone to aldosterone. This leads to a dose-dependent reduction in plasma and tissue aldosterone levels.

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

The following diagram illustrates the final steps of steroidogenesis in the adrenal cortex, highlighting the points of action for aldosterone synthase and cortisol synthase, and the inhibitory effect of this compound.

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Quantitative Data

The selectivity and potency of this compound have been evaluated in both in vitro and in vivo models. The data consistently demonstrate its superiority over earlier generation aldosterone synthase inhibitors.

Table 1: In Vitro Potency and Selectivity of Aldosterone Synthase Inhibitors

| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2 | 300 | 150-fold [1] |

| FAD286 | 3 | 90 | 40-fold[1] |

| LCI699 | 10 | 80 | 8-fold[1] |

IC50: Half maximal inhibitory concentration.

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties of this compound in Cynomolgus Monkeys

| Parameter | Value |

| Oral Dose | 5 mg/kg[1][3] |

| Peak Plasma Concentration (Cmax) | ~500 nM[1][3] |

| In Vivo Selectivity vs. FAD286 and LCI699 | >20-fold more selective[1][3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the in vitro potency and selectivity of this compound by measuring its inhibitory effect on aldosterone synthase and cortisol synthase.

Methodology:

-

Enzyme Source: Homogenized adrenal glands from cynomolgus monkeys are used as the source of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

-

Assay Setup: The assay is conducted in a 96-well plate format.

-

Reaction Mixture: A mixture of the concentrated adrenal gland homogenate and a substrate (11-deoxycorticosterone for aldosterone synthase activity) is prepared in an appropriate buffer.

-

Compound Dilutions: this compound and other test compounds are serially diluted to a range of concentrations.

-

Incubation: The reaction is initiated by adding the enzyme/substrate mixture to the compound dilutions. The plates are incubated at 37°C for a specified period (e.g., 60 minutes).

-

Reaction Termination: The enzymatic reaction is stopped, typically by the addition of a strong acid or organic solvent.

-

Product Quantification: The amount of product formed (e.g., aldosterone) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated by fitting the data to a four-parameter logistic dose-response curve.

In Vivo ACTH-Challenge Model in Cynomolgus Monkeys

Objective: To assess the in vivo efficacy and selectivity of this compound in a primate model that closely mimics human physiology.

Methodology:

-

Animal Model: Conscious, non-chaired male cynomolgus monkeys are used. A washout period of at least two weeks is allowed between studies.

-

Compound Administration: this compound or a vehicle control is administered orally at various doses.

-

ACTH Challenge: At a predetermined time point after compound administration, a bolus of adrenocorticotropic hormone (ACTH) is administered intravenously to stimulate the adrenal glands to produce aldosterone and cortisol.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose and pre-ACTH) and at specific time points after the ACTH challenge (e.g., 15 minutes post-challenge, which corresponds to the peak steroid production).

-

Biomarker Analysis: Plasma concentrations of aldosterone, cortisol, and the test compound are measured using validated analytical methods (e.g., LC-MS/MS).

-

Data Analysis: The in vivo effective concentration required to inhibit aldosterone and cortisol production by 50% (EC50) is determined by curve-fitting the plasma drug concentrations against the corresponding steroid levels.

Experimental Workflow for In Vivo ACTH-Challenge Model

The following diagram outlines the workflow for the in vivo evaluation of this compound.

Caption: Experimental workflow for the in vivo ACTH-challenge model.

Conclusion and Future Directions

This compound is a novel, potent, and highly selective aldosterone synthase inhibitor that has demonstrated a superior preclinical profile compared to earlier-generation compounds. Its 150-fold in vitro selectivity for aldosterone synthase over cortisol synthase is a significant advancement, suggesting a lower risk of off-target effects on the HPA axis.[1] In vivo studies in non-human primates have confirmed this high selectivity and demonstrated its oral bioavailability and dose-dependent inhibition of aldosterone production.[1][3]

The development of highly selective aldosterone synthase inhibitors like this compound represents a critical step towards a new therapeutic class for managing cardiometabolic diseases where excess aldosterone is a key pathological driver. Further clinical investigation is warranted to establish the safety, tolerability, and efficacy of this compound in human populations. The data presented in this guide provide a strong rationale for its continued development as a potentially best-in-class aldosterone synthase inhibitor.

References

- 1. vetmed.tennessee.edu [vetmed.tennessee.edu]

- 2. Evaluating the role of aldosterone synthesis on adrenal cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldosterone synthase inhibition for the treatment of hypertension and the derived mechanistic requirements for a new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. idexx.es [idexx.es]

BI 689648: A Preclinical Profile of a Highly Selective Aldosterone Synthase Inhibitor and its Impact on the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical data available for BI 689648, a novel and highly selective aldosterone synthase inhibitor. Aldosterone, a key mineralocorticoid hormone in the renin-angiotensin-aldosterone system (RAAS), is a critical regulator of blood pressure and electrolyte balance. However, excessive aldosterone levels are implicated in the pathophysiology of various cardiovascular and renal diseases, driving vascular remodeling and tissue fibrosis. This compound was developed to specifically inhibit aldosterone synthase (AS), also known as CYP11B2, the enzyme responsible for the final step of aldosterone synthesis. This document summarizes the available in vitro and in vivo data for this compound, details the experimental methodologies used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows. While this compound demonstrated high selectivity in preclinical models, it is important to note that publicly available information on its progression to human clinical trials is limited. Another compound from Boehringer Ingelheim, BI 690517 (vicadrostat), also an aldosterone synthase inhibitor, appears to have advanced further in clinical development.

Introduction to the Renin-Angiotensin-Aldosterone System (RAAS)

The renin-angiotensin-aldosterone system is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1][2][3] The system is initiated by the release of renin from the kidneys in response to low blood pressure or decreased sodium concentration. Renin cleaves angiotensinogen, produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the lungs, then converts angiotensin I to the potent vasoconstrictor, angiotensin II.

Angiotensin II exerts its effects through multiple mechanisms, including direct vasoconstriction, stimulation of the sympathetic nervous system, and promoting the release of aldosterone from the adrenal cortex.[1][2] Aldosterone acts on the distal tubules and collecting ducts of the kidneys to increase sodium and water reabsorption, leading to an expansion of extracellular volume and a subsequent increase in blood pressure.[3] While essential for normal physiological function, chronic activation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease.[4]

This compound: A Selective Aldosterone Synthase Inhibitor

This compound is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2).[5] Its mechanism of action is to directly block the synthesis of aldosterone, thereby reducing its downstream pathological effects.[6] A critical aspect in the development of aldosterone synthase inhibitors is their selectivity over the closely related enzyme cortisol synthase (CYP11B1), which is responsible for the final step of cortisol production. Off-target inhibition of cortisol synthase can lead to adrenal insufficiency, a serious side effect.[7] this compound was specifically designed to have a high selectivity margin for aldosterone synthase over cortisol synthase.[7][8]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and the Point of Intervention for this compound

The following diagram illustrates the classical RAAS pathway and highlights the specific point of intervention for this compound.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound[5][7][8][9]

| Compound | Aldosterone Synthase (AS/CYP11B2) IC50 (nM) | Cortisol Synthase (CS/CYP11B1) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2 | 300 | 150-fold |

| FAD286 | 3 | 90 | 30-fold |

| LCI699 | 10 | 80 | 8-fold |

IC50: Half-maximal inhibitory concentration

Table 2: In Vivo Pharmacokinetics of this compound in Cynomolgus Monkeys[7][8]

| Compound | Dose (oral) | Peak Plasma Concentration (Cmax) |

| This compound | 5 mg/kg | ~500 nM |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

The in vitro potency and selectivity of this compound were determined using enzyme inhibition assays for aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1). While the specific details of the assays used for this compound are not publicly available, a general methodology for such assays is as follows:

-

Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system (e.g., insect or mammalian cells).

-

Substrate: A specific substrate for each enzyme is used. For CYP11B2, this is typically 11-deoxycorticosterone, and for CYP11B1, it is 11-deoxycortisol.

-

Incubation: The enzymes are incubated with their respective substrates in the presence of varying concentrations of the inhibitor (this compound).

-

Detection: The product of the enzymatic reaction (aldosterone or cortisol) is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific immunoassay.

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

In Vivo Adrenocorticotropin (ACTH)-Challenge Model in Cynomolgus Monkeys

The in vivo selectivity of this compound was assessed in an ACTH-challenge model in cynomolgus monkeys. This model is designed to stimulate the adrenal production of both aldosterone and cortisol, allowing for the evaluation of the inhibitor's differential effects on the two pathways.

-

Animal Model: Cynomolgus monkeys are used as they have a similar adrenal steroidogenesis pathway to humans.

-

Drug Administration: this compound is administered orally at a specified dose (e.g., 5 mg/kg).

-

ACTH Challenge: After a predetermined time to allow for drug absorption, a bolus of ACTH is administered to stimulate the adrenal glands.

-

Blood Sampling: Blood samples are collected at various time points before and after the ACTH challenge.

-

Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods (e.g., LC-MS/MS).

-

Data Analysis: The percentage inhibition of the ACTH-stimulated rise in aldosterone and cortisol is calculated for each dose of the inhibitor. This allows for the determination of the in vivo selectivity.

The following diagram illustrates the general workflow of the in vivo ACTH-challenge model.

Caption: Workflow for the in vivo ACTH-challenge model in non-human primates.

Discussion and Future Perspectives

The preclinical data for this compound demonstrate its high potency and, critically, its high selectivity for aldosterone synthase over cortisol synthase.[7][8] The 150-fold in vitro selectivity is a significant improvement over earlier aldosterone synthase inhibitors like FAD286 and LCI699.[7][8] This high selectivity is crucial for minimizing the risk of off-target effects on cortisol production, which has been a challenge in the development of this class of drugs.[7] The in vivo data from the ACTH-challenge model in cynomolgus monkeys further support the selective action of this compound.[8]

Despite these promising preclinical findings, there is a lack of publicly available information regarding the advancement of this compound into human clinical trials. Boehringer Ingelheim's focus appears to have shifted to another aldosterone synthase inhibitor, BI 690517 (vicadrostat), which is currently in later-stage clinical development for chronic kidney disease and heart failure.[1][9][10] It is possible that this compound was a lead compound in the discovery process that was ultimately superseded by a candidate with a more favorable overall profile for clinical development.

References

- 1. Boehringer Ingelheim achieves major milestone in chronic kidney disease: aldosterone synthase inhibitor on top of empagliflozin delivers promising results in Phase II trial [prnewswire.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Aldosterone synthase inhibitor shows promise in CKD trial: Boehringer Ingelheim [medicaldialogues.in]

- 4. Discovery and development of angiotensin receptor blockers - Wikipedia [en.wikipedia.org]

- 5. This compound | CYP11B2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [boehringer-ingelheim.com]

- 10. Vicadrostat | MedPath [trial.medpath.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BI 689648

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2, CYP11B2), a key enzyme in the biosynthesis of aldosterone.[1][2] Due to its high selectivity for aldosterone synthase over cortisol synthase (cytochrome P450 11B1, CYP11B1), this compound presents a promising therapeutic agent for cardiovascular and metabolic diseases where aldosterone plays a detrimental role.[1][2] These application notes provide detailed experimental protocols for the in vivo evaluation of this compound, based on preclinical studies in nonhuman primates.

Signaling Pathway of Aldosterone Synthesis and Inhibition by this compound

Aldosterone synthesis occurs in the zona glomerulosa of the adrenal cortex. The final and rate-limiting step, the conversion of 11-deoxycorticosterone to aldosterone, is catalyzed by aldosterone synthase. This compound selectively inhibits this enzyme, thereby reducing aldosterone production without significantly affecting cortisol synthesis.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity (over CYP11B1) | Reference |

| Aldosterone Synthase (CYP11B2) | 2.1 | ~149-fold | [3] |

| Cortisol Synthase (CYP11B1) | 310 | - | [3] |

Table 2: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Parameter | Value | Reference |

| Aldosterone EC50 | 1.5 nM | [4] |

| Cortisol EC50 | > 11,000 nM | [4] |

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Cynomolgus Monkeys

| Dose (oral) | Peak Plasma Concentration (Cmax) | Time to Cmax | Reference |

| 5 mg/kg | ~500 nM | Not specified | [1][2] |

Table 4: Baseline and ACTH-Stimulated Hormone Levels in Vehicle-Treated Cynomolgus Monkeys

| Hormone | Baseline (ng/mL) | ACTH-Stimulated (ng/mL) | Reference |

| Aldosterone | 0.139 | Not specified | [4] |

| Cortisol | 50 | Not specified | [4] |

Experimental Protocols

In Vivo Adrenocorticotropic Hormone (ACTH) Challenge Model in Cynomolgus Monkeys

This protocol is designed to assess the in vivo efficacy and selectivity of aldosterone synthase inhibitors.

Experimental Workflow:

Materials:

-

This compound

-

Vehicle control (e.g., appropriate solvent for this compound)

-

Adrenocorticotropic hormone (ACTH), synthetic (e.g., Cosyntropin)

-

Conscious, non-chaired cynomolgus monkeys

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Pipettes and tips

-

LC-MS/MS system

Procedure:

-

Animal Acclimatization: Acclimatize conscious, non-chaired male or female cynomolgus monkeys to the experimental conditions to minimize stress-related hormonal fluctuations.

-

Dosing:

-

Administer this compound orally at doses ranging from 0.003 to 10 mg/kg.[3]

-

Administer the vehicle control to a separate group of animals.

-

-

ACTH Challenge:

-

At a specified time post-dose (e.g., corresponding to the expected Tmax of this compound), administer a synthetic ACTH challenge. A typical dose is 5 µg/kg administered intravenously (IV) or intramuscularly (IM).

-

-

Blood Sampling:

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Hormone and Compound Analysis:

Data Analysis:

-

Calculate the percent inhibition of aldosterone and cortisol production at each dose of this compound relative to the vehicle-treated, ACTH-stimulated group.

-

Determine the in vivo EC50 values for aldosterone and cortisol inhibition by fitting the dose-response data to a suitable pharmacological model.

Analytical Methods

For the accurate quantification of aldosterone and cortisol in plasma, highly specific and sensitive methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the recommended method for the simultaneous measurement of aldosterone and cortisol in plasma due to its high specificity and sensitivity, which minimizes cross-reactivity with other steroids.[5][6][7] The method typically involves:

-

Sample Preparation: Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances from the plasma matrix.

-

Chromatographic Separation: Separation of aldosterone, cortisol, and an internal standard on a reverse-phase HPLC column.

-

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vivo evaluation of this compound. The ACTH-challenge model in cynomolgus monkeys is a robust method for assessing the potency and selectivity of aldosterone synthase inhibitors. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data to further characterize the pharmacological profile of this compound and similar compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Selectivity of this compound, a Novel, Highly Selective Aldosterone Synthase Inhibitor: Comparison with FAD286 and LCI699 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.glpbio.com [file.glpbio.com]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of aldosterone in human plasma by semiautomated HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

Application Notes and Protocols for the Use of BI 689648 in Cynomolgus Monkey Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and highly selective aldosterone synthase (AS) inhibitor, demonstrating significant potential for the treatment of cardiometabolic diseases.[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance; however, excessive levels can lead to detrimental cardiovascular and renal effects.[1][2] this compound acts by specifically inhibiting the CYP11B2 enzyme, which is responsible for the final step of aldosterone synthesis.[1][2] Due to the high homology between aldosterone synthase and cortisol synthase (CS; CYP11B1), developing selective inhibitors has been a significant challenge.[1][2] this compound exhibits remarkable selectivity for AS over CS, minimizing the risk of off-target effects on cortisol production.[1][2] The cynomolgus monkey is a highly relevant preclinical model for evaluating the efficacy and safety of aldosterone synthase inhibitors due to the closer homology of its steroidogenesis enzymes to humans compared to rodents.[1][2] These application notes provide detailed protocols for the use of this compound in cynomolgus monkey models, focusing on an adrenocorticotropic hormone (ACTH) challenge model to assess in vivo efficacy and selectivity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator compounds from in vitro and in vivo studies in cynomolgus monkeys.

Table 1: In Vitro Inhibitory Activity of Aldosterone Synthase Inhibitors [1][2]

| Compound | Aldosterone Synthase (AS) IC50 (nM) | Cortisol Synthase (CS) IC50 (nM) | Selectivity (CS IC50 / AS IC50) |

| This compound | 2 | 300 | 150-fold |

| FAD286 | 3 | 90 | 30-fold |

| LCI699 | 10 | 80 | 8-fold |

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Profile of this compound in Cynomolgus Monkeys [1][2]

| Parameter | Value | Conditions |

| Peak Plasma Concentration (Cmax) | ~500 nM | Following a 5 mg/kg oral dose |

| In Vivo Selectivity | >20-fold more selective than FAD286 and LCI699 | Based on an ACTH-challenge model |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the steroidogenesis pathway.

Caption: Mechanism of this compound action.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy and Selectivity using an ACTH-Challenge Model in Cynomolgus Monkeys

This protocol is designed to evaluate the in vivo potency and selectivity of this compound in conscious cynomolgus monkeys by measuring its effect on ACTH-stimulated aldosterone and cortisol levels.

1. Animal Model:

-

Species: Cynomolgus monkeys (Macaca fascicularis)

-

Housing: Animals should be housed in accordance with institutional guidelines, with access to food and water.

-

Acclimation: Allow for an adequate acclimation period before the study begins.

2. Materials:

-

This compound

-

Vehicle for oral administration (e.g., a suitable aqueous-based vehicle)

-

Adrenocorticotropic hormone (ACTH) analog (e.g., Synacthen or Cortrosyn)

-

Anesthetic (if required for catheter placement)

-

Blood collection tubes (e.g., containing EDTA)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

LC-MS/MS system for hormone analysis

3. Experimental Workflow Diagram:

Caption: ACTH-challenge experimental workflow.

4. Procedure:

-

Fasting: Animals should be fasted overnight prior to dosing.

-

Dosing:

-

Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 5 mg/kg).

-

A vehicle control group should be included.

-

-

Blood Sampling:

-

Collect a baseline (pre-dose) blood sample.

-

At a specified time post-dosing with this compound (e.g., 2 hours), collect a pre-ACTH blood sample.

-

Administer a single intramuscular injection of an ACTH analog (e.g., 1 µg/kg).

-

Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, 60, and 120 minutes) to capture the peak hormone response.

-

-

Sample Processing:

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

5. Data Analysis:

-

Quantify the concentrations of aldosterone and cortisol in the plasma samples using a validated LC-MS/MS method.

-

Calculate the percentage inhibition of the ACTH-stimulated aldosterone and cortisol response by this compound compared to the vehicle control group.

-

Assess the in vivo selectivity by comparing the inhibition of aldosterone synthesis to the inhibition of cortisol synthesis.

Protocol 2: Pharmacokinetic Assessment of this compound in Cynomolgus Monkeys

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.

1. Animal Model and Materials:

-

As described in Protocol 1.

2. Experimental Workflow Diagram:

Caption: Pharmacokinetic study workflow.

3. Procedure:

-

Fasting: Animals should be fasted overnight.

-

Dosing:

-

Administer a single oral dose of this compound (e.g., 5 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

-

Sample Processing:

-

Process blood samples to obtain plasma as described in Protocol 1.

-

Store plasma samples at -80°C until analysis.

-

4. Data Analysis:

-

Quantify the plasma concentrations of this compound at each time point using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Conclusion

The use of this compound in cynomolgus monkey models provides a robust platform for the preclinical evaluation of this promising aldosterone synthase inhibitor. The ACTH-challenge model is a critical tool for assessing in vivo efficacy and, importantly, selectivity against cortisol synthesis. The detailed protocols provided herein offer a framework for researchers to conduct these studies in a standardized and effective manner, contributing to the further development of this therapeutic agent for cardiometabolic diseases.

References

Application Notes and Protocols: BI 689648 in the Adrenocorticotropin (ACTH) Challenge Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2. This enzyme is responsible for the final step in the biosynthesis of aldosterone, a key mineralocorticoid involved in the regulation of blood pressure and electrolyte balance. Due to the high sequence homology between aldosterone synthase and cortisol synthase (CS), or CYP11B1, developing selective inhibitors has been a significant challenge. The adrenocorticotropin (ACTH) challenge model is a critical in vivo assay used to assess the potency and selectivity of aldosterone synthase inhibitors like this compound. By stimulating the adrenal glands with exogenous ACTH, this model allows for the simultaneous measurement of aldosterone and cortisol production, providing a clear window into the inhibitor's effects on both pathways.

These application notes provide a detailed overview of this compound and the experimental protocols for its evaluation using the ACTH challenge model, primarily based on preclinical studies in nonhuman primates (cynomolgus monkeys).

Data Presentation

In Vitro Enzyme Inhibitory Activity

The in vitro selectivity of an aldosterone synthase inhibitor is a key predictor of its in vivo performance. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other less selective aldosterone synthase inhibitors against aldosterone synthase (AS) and cortisol synthase (CS).

| Compound | Aldosterone Synthase (CYP11B2) IC50 (nM) | Cortisol Synthase (CYP11B1) IC50 (nM) | Selectivity Ratio (CS IC50 / AS IC50) |

| This compound | 2.1 | 310 | 149 |

| FAD286 | 2.5 | 94 | 38 |

| LCI699 | Not explicitly stated, but less selective than FAD286 | Not explicitly stated, but less selective than FAD286 | Not explicitly stated, but less selective than FAD286 |

Data derived from in vitro studies using homogenized adrenal glands.

In Vivo Pharmacodynamic Effects in the ACTH Challenge Model

The ACTH challenge model in conscious, non-chaired cynomolgus monkeys is utilized to determine the in vivo efficacy and selectivity of aldosterone synthase inhibitors. While the specific quantitative data on plasma aldosterone and cortisol concentrations from the seminal study by Weldon et al. (2016) are not publicly available, the study reported that this compound demonstrated a greater than 20-fold in vivo selectivity for aldosterone synthase over cortisol synthase, a significant improvement compared to FAD286 and LCI699.[1]

The following tables are structured to present the expected data from such a study.

Table 1: Effect of this compound on ACTH-Stimulated Plasma Aldosterone Levels (ng/dL)

| Treatment Group (Dose) | Pre-ACTH Challenge | Post-ACTH Challenge | % Inhibition of Aldosterone Response |

| Vehicle Control | [Baseline Value] | [Stimulated Value] | 0% |

| This compound (Low Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |

| This compound (Mid Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |

| This compound (High Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |

Note: Specific numerical data from the primary reference is not publicly available.

Table 2: Effect of this compound on ACTH-Stimulated Plasma Cortisol Levels (µg/dL)

| Treatment Group (Dose) | Pre-ACTH Challenge | Post-ACTH Challenge | % Effect on Cortisol Response |

| Vehicle Control | [Baseline Value] | [Stimulated Value] | 0% |

| This compound (Low Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |

| This compound (Mid Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |

| This compound (High Dose) | [Baseline Value] | [Stimulated Value] | [Calculated Value] |

Note: Specific numerical data from the primary reference is not publicly available. A highly selective inhibitor like this compound is expected to have a minimal effect on cortisol response.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 values of test compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Methodology:

-